NBOMe-mescaline

Description

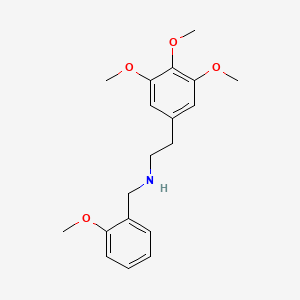

Structure

3D Structure

Properties

CAS No. |

1354632-01-1 |

|---|---|

Molecular Formula |

C19H25NO4 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 |

InChI Key |

USPSMWCGHVXKMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Chemical Synthesis Methodologies in Research Settings

Established Synthetic Routes for NBOMe-Mescaline and Analogs (e.g., Reductive Alkylation)

The most prevalent and well-documented method for synthesizing NBOMe-mescaline involves the reductive alkylation of mescaline with 2-methoxybenzaldehyde (B41997). iiab.mewikipedia.orgwikiwand.comvulcanchem.com This classical approach is a cornerstone in the synthesis of N-benzylphenethylamines and can be performed through two primary pathways. vulcanchem.com

The first is a stepwise approach where mescaline and 2-methoxybenzaldehyde are reacted to form an imine intermediate. iiab.mevulcanchem.comeuropa.eu This intermediate is then subsequently reduced to the secondary amine, NBOMe-mescaline, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). iiab.meeuropa.eu

The second, more direct pathway, involves a one-pot reaction. iiab.mevulcanchem.com In this method, mescaline and 2-methoxybenzaldehyde are reacted in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) without the isolation of the imine intermediate. iiab.mewikiwand.com This reductive amination process is a common strategy for creating a variety of NBOMe analogs from their corresponding phenethylamine (B48288) precursors. ljmu.ac.uknih.gov For instance, the synthesis of 25I-NBOMe follows a similar classical reductive alkylation procedure, reacting 2C-I with 2-methoxybenzaldehyde. europa.eu

| Starting Materials | Key Reagent(s) | Intermediate | Final Product | Methodology |

|---|---|---|---|---|

| Mescaline, 2-Methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Imine | NBOMe-mescaline | Stepwise Reductive Alkylation iiab.mevulcanchem.com |

| Mescaline, 2-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | Not Isolated | NBOMe-mescaline | Direct Reductive Alkylation iiab.mewikiwand.com |

| 2C-I, 2-Methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Imine | 25I-NBOMe | Stepwise Reductive Alkylation europa.eu |

Novel Approaches for Research-Grade NBOMe Compound Synthesis

Research into the synthesis of NBOMe compounds has also led to the development of alternative routes that may offer advantages over traditional methods, such as avoiding legally restricted precursors. iiab.mewikiwand.com One such novel approach for producing NBOMe-mescaline is a one-pot reaction that utilizes 3,4,5-trimethoxyphenylacetonitrile. iiab.mewikipedia.orgwikiwand.com This method employs a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), and circumvents the need for mescaline as an isolated starting material. iiab.mewikiwand.com

| Methodology | Key Starting Material | Key Reagent | Advantage/Purpose | Reference |

|---|---|---|---|---|

| One-pot reaction | 3,4,5-trimethoxyphenylacetonitrile | Lithium Aluminium Hydride (LiAlH₄) | Avoids the use of mescaline as a precursor. iiab.mewikiwand.com | iiab.mewikipedia.orgwikiwand.com |

| Expeditious Synthesis | 2-methoxybenzaldehyde and various 2C-X compounds | Not specified | General method for preparing a variety of NBOMe and NBOH compounds for research. researchgate.net | researchgate.net |

Synthesis of Labeled Analogs for Radioligand Binding Studies

To facilitate the study of serotonin (B10506) receptors in the brain using techniques like Positron Emission Tomography (PET), researchers have synthesized radiolabeled versions of NBOMe compounds. wikipedia.orgnih.gov These labeled analogs act as radiotracers, binding to specific receptor sites and allowing for their visualization and quantification. nih.govresearchgate.net

A prominent example is the carbon-11 (B1219553) labeled version of 25I-NBOMe, known as [¹¹C]Cimbi-5. wikipedia.org It was the first 5-HT₂ₐ receptor full agonist PET radioligand and is valued as a functional marker for the high-affinity states of these receptors. wikipedia.org Another significant biochemical tool derived from the NBOMe class is [¹¹C]Cimbi-36, a radiolabeled version of 25B-NBOMe. nih.govresearchgate.net This compound is used in PET studies to investigate both 5-HT₂ₐ and 5-HT₂C receptors in the mammalian brain. nih.gov The synthesis of these tracers involves incorporating a short-lived positron-emitting isotope, such as carbon-11 (¹¹C), into the molecule. mmu.ac.uk For instance, the synthesis of the [¹¹C]Cimbi-36 precursor allows for the subsequent introduction of the carbon-11 label. mmu.ac.uk

The development of such radioligands is a critical area of research, enabling detailed in-vivo investigation of the serotonergic system. nih.gov

| Radiolabeled Analog | Non-labeled Parent Compound | Isotope | Application | Reference |

|---|---|---|---|---|

| [¹¹C]Cimbi-5 | 25I-NBOMe | Carbon-11 (¹¹C) | PET imaging of 5-HT₂ₐ receptors. wikipedia.org | wikipedia.org |

| [¹¹C]Cimbi-36 | 25B-NBOMe | Carbon-11 (¹¹C) | PET imaging of 5-HT₂ₐ and 5-HT₂C receptors. nih.govresearchgate.net | nih.govresearchgate.netmmu.ac.uk |

Pharmacological Characterization at the Receptor Level

Serotonin (B10506) Receptor Interaction Profiles

The primary pharmacological effects of NBOMe compounds are believed to be mediated through their potent interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.gov NBOMe-mescaline, like other members of its class, demonstrates a distinct profile of binding and activation across various 5-HT receptor subtypes.

NBOMe-mescaline is characterized as a partial agonist at the serotonin 5-HT2A receptor. wikipedia.orgwikiwand.comiiab.me This interaction is considered fundamental to the pharmacological effects of N-benzylphenethylamines. nih.govnih.gov The N-(2-methoxybenzyl) substitution significantly enhances the compound's affinity and potency at this receptor compared to its parent compound, mescaline. wikipedia.orgwikiwand.com

Initial studies reported a pKi value of 7.3 for NBOMe-mescaline at the 5-HT2A receptor, which corresponds to a binding affinity (Ki) of approximately 50 nM. wikipedia.orgwikiwand.com However, subsequent research utilizing more current assay techniques has reported a Ki value of 140 nM. wikipedia.orgwikiwand.com In functional assays measuring receptor activation, NBOMe-mescaline has been shown to be a more potent agonist than mescaline, with in vitro studies indicating its potency is between 3.3 and 68 times greater. wikipedia.orgwikiwand.com Generally, drugs in the NBOMe class are very potent 5-HT2A receptor agonists, with reported half-maximal effective concentration (EC50) values often in the sub-micromolar range. nih.govsci-hub.se One study identified an EC50 value of 3.0 µM for NBOMe-mescaline's agonistic activity at the 5-HT2A receptor. ncats.io

NBOMe-mescaline also interacts with other subtypes of the 5-HT2 receptor family. It demonstrates a binding affinity (Ki) of 640 nM at the 5-HT2C receptor, where it also acts as a partial agonist. wikipedia.orgwikiwand.comncats.io In general, NBOMe compounds are known to interact potently with both 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net

The interaction with the 5-HT2B receptor is typically weaker for the NBOMe class. These compounds generally exhibit markedly lower affinity, potency, and efficacy at the 5-HT2B receptor subtype when compared to their activity at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net This characteristic is significant because prolonged activation of 5-HT2B receptors has been associated with cardiac valvulopathy. nih.gov

The selectivity profile of NBOMe-mescaline reveals a preference for the 5-HT2 receptor family over other serotonin receptor subtypes. The N-2-methoxybenzyl substitution common to NBOMe compounds typically increases the binding affinity at 5-HT2A and 5-HT2C receptors while reducing binding to 5-HT1A receptors. nih.govpsilosybiini.info This leads to a high degree of selectivity for 5-HT2A over 5-HT1A receptors, with selectivity ratios for many NBOMe compounds exceeding 1000-fold. researchgate.netpsilosybiini.info For NBOMe-mescaline specifically, the 5-HT2A/5-HT1A selectivity ratio is greater than 100. psilosybiini.info

Within the 5-HT2 family, psychedelic phenethylamines often show less pronounced selectivity, typically exhibiting less than a 5- to 10-fold preference for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov

| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Activity |

|---|---|---|---|

| 5-HT2A | ~50 nM or 140 nM wikipedia.orgwikiwand.com | 3.0 µM ncats.io | Partial Agonist wikipedia.orgwikiwand.comncats.io |

| 5-HT2C | 640 nM wikipedia.orgwikiwand.comncats.io | - | Partial Agonist ncats.io |

Modulation of Monoamine Transporters (SERT, NET, DAT)

NBOMe-mescaline exhibits weak interactions with the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). Its binding affinities for these transporters are in the micromolar range, indicating a low potential for direct and potent inhibition of monoamine reuptake.

The binding affinity (Ki) of NBOMe-mescaline has been quantified as follows:

Serotonin Transporter (SERT): 24,000 nM wikiwand.com

Norepinephrine Transporter (NET): 46,000 nM wikiwand.com

Dopamine Transporter (DAT): >30,000 nM wikiwand.com

The N-2-methoxybenzyl substitution generally enhances the binding to monoamine transporters compared to the parent 2C compounds, though for mescaline-NBOMe, these interactions remain weak sci-hub.se. This suggests that the psychoactive effects of NBOMe-mescaline are less likely to be mediated by direct monoamine transporter inhibition and are more attributable to its actions at receptor sites.

| Compound | Transporter | Binding Affinity (Ki, nM) |

|---|---|---|

| NBOMe-mescaline | SERT | 24,000 |

| NBOMe-mescaline | NET | 46,000 |

| NBOMe-mescaline | DAT | >30,000 |

Neurobiological Investigations in Preclinical Models

In Vitro Neurochemical Studies

In vitro research provides a foundational understanding of a compound's pharmacological profile by examining its effects at the cellular and molecular level. For NBOMe-mescaline, these studies have centered on its interaction with serotonin (B10506) receptors.

Specific studies investigating the direct impact of NBOMe-mescaline on the release of major neurotransmitters such as dopamine (B1211576), serotonin, acetylcholine, and glutamate in preclinical models are not available in the reviewed scientific literature. While research on other NBOMe compounds has shown effects on these neurotransmitter systems, such data cannot be directly extrapolated to NBOMe-mescaline without specific experimental verification.

The primary mechanism of action for NBOMe-mescaline is its function as a potent agonist at the serotonin 2A (5-HT2A) receptor. nih.govwikipedia.org This interaction is considered essential for the characteristic effects of psychedelic compounds. Initial research in 1999 first described NBOMe-mescaline as a partial agonist at 5-HT2A receptors in rat vascular tissue. wikipedia.org

Subsequent characterizations have confirmed its high affinity for this receptor. One report cited a pKi of 7.3 (an approximate Ki of 50 nM), while more recent techniques have measured its binding affinity (Ki) as 140 nM at the human 5-HT2A receptor and 640 nM at the 5-HT2C receptor. wikipedia.org Despite being one of the less potent compounds within the broader N-benzylphenethylamine class, NBOMe-mescaline is a significantly more potent 5-HT2A receptor agonist than its parent compound, mescaline. wikipedia.org Reports on the degree of this increased potency vary, with one study suggesting it is 68-fold more potent, while another indicates a more modest 3.3-fold increase in potency compared to mescaline in vitro. wikipedia.org Some literature also classifies NBOMe-mescaline as a highly potent 5-HT2A receptor full agonist. nih.gov

Activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR), typically initiates a downstream signaling cascade involving the activation of phospholipase C, leading to the mobilization of intracellular calcium. While this is the expected pathway, specific studies detailing the calcium mobilization response (such as EC50 values) directly induced by NBOMe-mescaline are not extensively detailed in the available literature.

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT2A | 140 nM |

| 5-HT2C | 640 nM |

In Vivo Behavioral Research Paradigms

In vivo studies are crucial for understanding how a compound's neurochemical effects translate into behavioral and physiological changes in a living organism.

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans. frontiersin.org However, a review of the scientific literature reveals a lack of specific studies that have administered NBOMe-mescaline to rodents to assess its capacity to induce the head-twitch response or the related wet dog shake behavior.

The effects of psychedelic compounds on locomotor activity and various domains of cognitive function are common areas of preclinical investigation. To date, specific research detailing the effects of NBOMe-mescaline on these behavioral parameters in animal models has not been published.

Techniques such as electroencephalography (EEG) or in vivo electrophysiology are used to measure the direct effects of a compound on brain activity. Currently, there are no available studies in the scientific literature that have specifically investigated the neurophysiological correlates of NBOMe-mescaline administration in animal brains.

Investigation of Cellular Neurotoxicity Mechanisms in In Vitro Models

In vitro studies utilizing neuronal cell lines, such as the human neuroblastoma-derived SH-SY5Y cell line, have been instrumental in elucidating the cellular mechanisms underlying the neurotoxicity of NBOMe-mescaline. These models allow for controlled investigation into cytotoxicity, oxidative stress, and mitochondrial function following exposure to the compound.

Research comparing NBOMe-mescaline to its parent compound, mescaline, reveals a significant increase in cytotoxicity with the addition of the N-(2-methoxybenzyl) moiety. nih.govresearchgate.net This enhanced toxicity is demonstrated by lower EC50 values, which represent the concentration required to induce a 50% reduction in cell viability. In differentiated SH-SY5Y cells, NBOMe-mescaline exhibited markedly greater cytotoxicity than mescaline in assays measuring both lysosomal integrity (Neutral Red Uptake) and cellular metabolic activity (Resazurin Reduction). nih.gov While mescaline showed no significant cytotoxic effects under the tested conditions in the resazurin assay, NBOMe-mescaline produced a clear concentration-dependent toxic response. nih.gov This increased cytotoxicity of NBOMe compounds compared to their 2C counterparts is a consistent finding and correlates with the drug's higher lipophilicity. researchgate.netnih.gov

Table 1: Comparative Cytotoxicity of Mescaline and NBOMe-mescaline in Differentiated SH-SY5Y Cells

| Compound | Assay | EC50 Value (µM) |

|---|---|---|

| Mescaline | Neutral Red Uptake | > 1000 |

| Resazurin Reduction | Not Determined* | |

| NBOMe-mescaline | Neutral Red Uptake | 405.6 |

| Resazurin Reduction | 677.2 |

*No significant cytotoxic effects were observed to determine a complete concentration-response curve. Data sourced from a 2023 study on the in vitro toxicity of 2C phenethylamines and their NBOMe analogues. nih.gov

Further investigations into the mechanisms of NBOMe-mescaline-induced cell death have pointed towards mitochondrial dysfunction as a key factor. nih.govresearchgate.netnih.gov Exposure of differentiated SH-SY5Y cells to NBOMe-mescaline leads to a concentration-dependent depolarization of the mitochondrial membrane. nih.govresearchgate.net This disruption of mitochondrial function is coupled with a significant decrease in intracellular levels of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net

Oxidative stress is another critical mechanism implicated in the neurotoxicity of NBOMe-mescaline. Studies have shown that the compound induces a significant, concentration-dependent depletion of intracellular glutathione (GSH), a crucial antioxidant. nih.govresearchgate.netnih.gov The reduction in total GSH levels was notably more pronounced for NBOMe derivatives when compared to their parent 2C compounds. nih.gov

The role of cellular metabolism in the toxicity of NBOMe-mescaline has also been explored. The cytotoxicity of the compound in SH-SY5Y cells was found to be influenced by the inhibition of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 and CYP2D6 isoenzymes, suggesting these enzymes may play a role in the detoxification or bioactivation of the substance. nih.govresearchgate.net Furthermore, studies involving the inhibition of monoamine oxidase (MAO) have shown that MAO-mediated metabolism can act as a potential detoxification pathway, significantly decreasing the drug-induced cytotoxicity in some instances. nih.gov For NBOMe-mescaline, inhibition of MAO-A with clorgyline resulted in a significant increase in cell viability at certain concentrations, suggesting a complex metabolic influence on its neurotoxic profile. nih.gov

Table 2: Summary of Mechanistic Findings for NBOMe-mescaline Neurotoxicity in SH-SY5Y Cells

| Mechanism | Observation |

|---|---|

| Mitochondrial Dysfunction | Induces mitochondrial membrane depolarization in a concentration-dependent manner. nih.govresearchgate.net |

| Energy Depletion | Causes disruption of intracellular ATP levels. nih.govresearchgate.net |

| Oxidative Stress | Leads to a concentration-dependent decrease in total intracellular glutathione (GSH) levels. nih.govresearchgate.net |

| Metabolic Influence | Cytotoxicity is impacted by the inhibition of CYP3A4 and CYP2D6 enzymes. nih.govresearchgate.net |

| MAO-A inhibition can increase cell viability, suggesting MAO metabolism is a detoxification pathway. nih.gov |

Metabolism and Biotransformation Research of Nbome Compounds

Identification of Phase I and Phase II Metabolites in Preclinical Samples

Preclinical studies, primarily using in vitro models such as human liver microsomes (HLMs) and analysis of urine samples from animal models and human case reports, have identified numerous metabolites of NBOMe compounds. frontiersin.orgnih.gov For instance, studies on 25I-NBOMe, a structurally related compound, have revealed a large number of metabolites, with some studies identifying over 60 different metabolic products. frontiersin.org

Phase I metabolism of NBOMe compounds predominantly involves reactions such as O-demethylation, hydroxylation, and N-dealkylation. frontiersin.orgresearchgate.netnih.gov O-demethylation can occur at the methoxy (B1213986) groups on the phenethylamine (B48288) ring or the N-benzyl ring. frontiersin.orgnih.gov Hydroxylation can occur on the aromatic rings or the alkyl chain. frontiersin.orgnih.gov N-debenzylation leads to the formation of the corresponding 2C-X compound, although this is generally a minor pathway. nih.gov

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. frontiersin.orgnih.gov The primary Phase II metabolic pathway identified for NBOMe compounds is glucuronidation, where glucuronic acid is attached to hydroxyl groups formed during Phase I metabolism. frontiersin.orgnih.govacs.org Sulfation is another Phase II reaction that has been observed. frontiersin.orgnih.gov Studies have shown that glucuronidated metabolites can be more abundant in plasma than the parent NBOMe compound itself. acs.org

A study on 25B-NBOMe in pigs and humans identified 5'-demethylation followed by conjugation to glucuronic acid as the primary metabolic route. acs.org Similarly, analysis of urine from individuals intoxicated with 25I-NBOMe has identified various demethylated, hydroxylated, and glucuronidated metabolites. nih.gov

Table 1: Identified Phase I and Phase II Metabolites of NBOMe Compounds in Preclinical Samples

| Phase | Metabolic Reaction | Example Metabolite(s) |

|---|---|---|

| Phase I | O-demethylation | O-desmethyl-NBOMe, Di-O-desmethyl-NBOMe |

| Hydroxylation | Hydroxy-NBOMe | |

| N-debenzylation | 2C-X compounds | |

| Oxidative Deamination | Not explicitly detailed for NBOMe-mescaline but a general pathway for phenethylamines. frontiersin.org | |

| Phase II | Glucuronidation | NBOMe-glucuronide, Hydroxy-NBOMe-glucuronide |

| Sulfation | Metabolite sulfates |

This table is a generalized representation based on findings for various NBOMe compounds.

Elucidation of Primary Metabolic Pathways (e.g., O-demethylation, Glucuronidation)

The primary metabolic pathways for NBOMe compounds are well-established through in vitro and in vivo studies. O-demethylation is a dominant Phase I biotransformation, often followed by O-di-demethylation and hydroxylation. frontiersin.orgnih.gov This leads to the formation of various hydroxylated and demethylated metabolites. frontiersin.org

Glucuronidation is the most significant Phase II pathway. acs.org The hydroxylated metabolites produced during Phase I are readily conjugated with glucuronic acid, a process that increases their water solubility and facilitates their excretion from the body. acs.orgacs.org Research on 25B-NBOMe has demonstrated that the formation of a glucuronide metabolite following demethylation is a very rapid process. acs.org In fact, the resulting glucuronide can be present in plasma at more than double the concentration of the parent compound shortly after administration. acs.org This suggests that glucuronidated metabolites are major circulating species and are eliminated more slowly than the parent drug. acs.org The extensive first-pass metabolism, characterized by these rapid demethylation and glucuronidation steps, is thought to be the reason for the high intrinsic clearance of NBOMe compounds. acs.org

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in NBOMe Metabolism

The metabolism of NBOMe compounds is heavily reliant on the cytochrome P450 (CYP) enzyme system. frontiersin.orgresearchgate.netnih.gov Multiple CYP isoforms have been identified as being involved in the Phase I biotransformation of these substances.

Studies have pinpointed several key CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. frontiersin.orgnih.gov Specifically for 25I-NBOMe, CYP3A4 has been identified as a major enzyme responsible for its metabolism, with CYP2C9 and CYP2C19 also playing a role. researchgate.net Another study confirmed the major involvement of CYP3A4 in the metabolism of 25I-NBOMe and CYP2D6 in the metabolism of its N-desmethoxybenzyl analog, 25I-NBOH. nih.gov

The involvement of multiple CYP enzymes suggests a complex metabolic profile and a potential for drug-drug interactions with other substances that are substrates, inhibitors, or inducers of these enzymes. researchgate.net For example, co-administration of an NBOMe with a strong inhibitor of CYP3A4 could lead to altered pharmacokinetics. researchgate.net Research on mescaline-NBOMe has suggested that CYP2D6 and CYP3A4 are involved in its detoxification pathway. mdpi.com

| CYP3A4 | A major enzyme in the metabolism, particularly for hydroxylation. researchgate.netacs.orgmdpi.com |

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays, typically using human liver microsomes (HLMs), have been instrumental in characterizing the metabolic fate of NBOMe compounds. nih.gov These assays have demonstrated that NBOMe compounds are generally metabolized much more rapidly than their parent phenethylamine compounds, such as mescaline and the 2C-X series. nih.gov This rapid metabolism is indicative of extensive first-pass metabolism, which is consistent with the high intrinsic clearance values reported for these compounds. nih.govacs.org

For example, the intrinsic clearance for 25I-NBOMe was calculated to be 70.1 mL/min/kg. frontiersin.orgnih.gov This high clearance rate supports the observation that NBOMe compounds are substantially metabolized before they can reach systemic circulation in significant concentrations. nih.gov In contrast, their parent phenethylamines, like mescaline and 2C-B, have been shown to be very stable in the presence of human liver microsomes. acs.org The significant difference in metabolic stability highlights the profound impact of the N-benzyl group on the metabolism of these compounds. nih.gov

Analytical Methodologies for Research Applications

Chromatographic and Spectrometric Techniques for Identification and Quantification in Research Samples (e.g., LC-MS, GC-MS)

The identification and quantification of NBOMe compounds, including NBOMe-mescaline, in research samples are predominantly achieved through the use of sophisticated analytical techniques that couple chromatography with mass spectrometry. acs.orgfda.gov.tw These methods offer high sensitivity and selectivity, which are essential due to the low concentrations at which these substances are often found in biological matrices. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the analysis of NBOMe derivatives. acs.orgnih.gov This method has been successfully used for the identification and quantification of various NBOMe compounds in human urine and blood. frontiersin.org For instance, a validated LC-MS/MS method was developed for the quantification of nine NBOMe derivatives in urine. frontiersin.org Similarly, high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) has been utilized for the targeted analysis of compounds like 25I-NBOMe in postmortem fluids and tissues. nih.gov The sample preparation for such analyses often involves solid-phase extraction (SPE) to isolate the compounds of interest from the complex biological matrix. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of NBOMe compounds. acs.orgwvu.edu GC-MS has been used to identify NBOMe derivatives on blotter papers and can differentiate between various isomers. wvu.edunih.gov The differentiation of positional isomers, such as ortho-, meta-, and para-substituted NBOMe compounds, has been achieved using GC retention indices and analysis of their mass spectra. wvu.edu

Other advanced mass spectrometry-based approaches include ultra-performance liquid chromatography-quadrupole time-of-flight (UPLC-Q-TOF) systems, which have been used to analyze NBOMe compounds and their metabolites in blood and urine. frontiersin.org Furthermore, techniques like paper spray ionization-mass spectrometry (PSI-MS) and direct attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy have been explored for the rapid detection of NBOMes on blotter papers. acs.orgnih.gov

Table 1: Chromatographic and Spectrometric Techniques for NBOMe Analysis

| Technique | Abbreviation | Application | Sample Types | Key Findings/Advantages |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Identification and quantification | Urine, Blood, Tissues | High sensitivity and selectivity; suitable for complex matrices. acs.orgnih.govfrontiersin.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and isomer differentiation | Blotter paper, Seized samples | Differentiates positional isomers; confirms substance identity. acs.orgwvu.edunih.gov |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification | Bulk form, Blotter paper | Can separate NBOMes from other substances like LSD. acs.org |

| Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight | UPLC-Q-TOF | Analysis of parent drug and metabolites | Blood, Urine | Provides high-resolution mass data for metabolite identification. frontiersin.org |

| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy | ATR-FTIR | Rapid screening | Blotter paper | Quick, non-destructive initial testing of seized materials. nih.gov |

Development and Validation of Radiolabeled NBOMe Analogs as Research Probes

The high affinity and potency of NBOMe compounds for serotonin (B10506) 5-HT2A receptors have led to the development of radiolabeled analogs for use as research probes. nih.goveuropeanreview.org These radiolabeled molecules are instrumental in studying the serotonergic system, particularly in mapping the distribution and density of 5-HT2A receptors in the brain. europeanreview.orgljmu.ac.uk

A significant breakthrough in this area was the creation of a radiolabeled form of 25I-NBOMe, which serves as a high-affinity, traceable ligand for the 5-HT2A receptor. nih.gov This development opened the door for its application in positron emission tomography (PET) and other research modalities. nih.gov

The carbon-11 (B1219553) labeled version of 25B-NBOMe, known as [11C]Cimbi-36, has been synthesized and extensively validated as a PET radiotracer. wikipedia.orgacs.orgwikipedia.org This particular analog is notable because it is a full agonist, which allows it to provide a more functional marker of 5-HT2A receptors, especially those in a high-affinity state. wikipedia.orgnih.gov Similarly, a carbon-11 radiolabeled form of 25C-NBOMe has been investigated as a potential ligand for mapping 5-HT2A receptor distribution via PET. europeanreview.org

The development process for these radiotracers involves not only synthesis but also rigorous preclinical and clinical evaluation to assess their safety, pharmacokinetic properties, and functionality as imaging agents. nih.gov

Applications in Preclinical Neuroimaging for Receptor Mapping (e.g., PET ligands for 5-HT2A/2C)

Radiolabeled NBOMe analogs have found significant application in preclinical neuroimaging, primarily as positron emission tomography (PET) ligands for mapping serotonin 5-HT2A and 5-HT2C receptors. nih.gov These neuroimaging tools are invaluable for understanding the role of these receptors in various neuropsychiatric disorders and for evaluating the effects of potential therapeutic agents. nih.gov

[11C]Cimbi-36 (a radiolabeled version of 25B-NBOMe) is a prominent example of an NBOMe-based PET ligand. nih.gov It is currently the only agonist radioligand available for imaging the 5-HT2A receptor. nih.gov PET studies using [11C]Cimbi-36 have been conducted in pigs, primates, and humans to investigate the clinical relevance of 5-HT2A receptors. nih.govnih.gov Despite having only moderate selectivity for the 5-HT2A receptor over the 5-HT2C receptor (approximately 15-fold), it has proven to be a valuable tool. nih.gov

The use of agonist PET radioligands like [11C]Cimbi-36 is particularly important because agonists and antagonists interact with receptors in different ways. nih.gov Therefore, an agonist tracer can provide unique insights into the functional state of the receptor population. wikipedia.org Research with [11C]Cimbi-36 is also exploring its potential as a marker for serotonin release, which could serve as an in vivo indicator of serotonin levels. wikipedia.org

The biodistribution and radiation dosimetry of these radioligands are also critical areas of study to ensure their safe use in human subjects. nih.gov Studies with [11C]Cimbi-36 have shown a low effective dose, making it suitable for multiple PET scans in a single research participant. nih.gov These studies also provide data that can help to understand the biodistribution and potential toxic effects of the non-radiolabeled parent compounds when used recreationally. nih.gov

Table 2: Key Radiolabeled NBOMe Analogs and their Research Applications

| Radioligand | Parent Compound | Isotope | Primary Target | Research Application |

|---|---|---|---|---|

| [11C]Cimbi-5 | 25I-NBOMe | Carbon-11 | 5-HT2A Receptor | Validated as a PET radiotracer for mapping 5-HT2A receptors. wikipedia.org |

| [11C]Cimbi-36 | 25B-NBOMe | Carbon-11 | 5-HT2A/2C Receptors | Used in human PET studies to investigate 5-HT2A receptor distribution and function. acs.orgnih.gov |

| Radiolabeled 25C-NBOMe | 25C-NBOMe | Carbon-11 | 5-HT2A Receptor | Studied as a potential PET ligand for brain receptor mapping. europeanreview.org |

Computational Chemistry and Molecular Modeling Studies of Nbome Mescaline

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. researchgate.net For psychedelic phenethylamines, QSAR models have been developed to predict their potency and affinity for serotonin (B10506) receptors. researchgate.netresearchgate.net These models often use molecular descriptors such as electronic properties and topological indices. researchgate.netresearchgate.net

A study on N-2-methoxybenzyl-phenethylamines (NBOMe drugs) at the 5-HT₂C receptor found that the electronic properties of the chain linking the two aromatic rings are critical in determining receptor affinity. researchgate.net The analysis, which included NBOMe-mescaline, resulted in a statistically significant QSAR equation, indicating a good correlation between the calculated electronic descriptors and the observed binding affinity. researchgate.net

Another comprehensive 3D-QSAR study on a large set of hallucinogenic phenylalkylamines utilized Comparative Molecular Field Analysis (CoMFA). researchgate.net While this study did not explicitly detail the results for NBOMe-mescaline, the models developed are used to understand the steric and electrostatic fields around the molecules that are favorable for high receptor affinity. researchgate.net More recent studies have employed machine learning algorithms to build robust QSAR models for predicting the activity of psychoactive substances at the 5-HT₂A receptor, demonstrating the ability to classify potent compounds like various NBOMes. rsc.org

Table 2: Physicochemical Parameters of NBOMe-Mescaline Relevant to QSAR

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| CHI LogD 7.4 | 1.34 | Measure of lipophilicity at physiological pH | vulcanchem.com |

| Topological Polar Surface Area (TPSA) | 53.5 Ų | Correlates with passive molecular transport | vulcanchem.com |

| Hydrogen Bond Donors (HBD) | 1 | Influences membrane permeation | vulcanchem.com |

| Number of Rotatable Bonds (NRB) | 8 | Affects molecular flexibility and permeability | vulcanchem.com |

These parameters are often used as descriptors in QSAR models to predict biological activity.

In Silico Prediction of Pharmacological Profiles and Receptor Selectivity

In silico methods are also employed to predict the broader pharmacological profile of a compound, including its selectivity for different receptor subtypes. For NBOMe-mescaline and its analogs, these predictions are crucial for understanding their potential effects.

Studies have shown that the N-2-methoxybenzyl substitution on phenethylamines generally increases binding affinity and potency at 5-HT₂A and 5-HT₂C receptors. frontiersin.orgnih.gov Conversely, this substitution tends to reduce binding affinity for 5-HT₁A receptors. nih.govresearchgate.net This results in NBOMe compounds, including likely NBOMe-mescaline, being highly potent 5-HT₂A receptor agonists with high selectivity over 5-HT₁A receptors. nih.gov

In vitro binding assays have confirmed some of these predictions. For instance, NBOMe-mescaline was found to have a Ki of 140 nM at the 5-HT₂A receptor and 640 nM at the 5-HT₂C receptor, making it less potent than many other NBOMe compounds but still significantly more potent than mescaline itself at the 5-HT₂A receptor. wikipedia.org Computational predictions also suggest that NBOMe-mescaline can cross the blood-brain barrier via passive diffusion, a necessary step for its central activity. vulcanchem.com

Table 3: Predicted and Experimental Receptor Binding Affinities (Ki) of NBOMe-Mescaline

| Receptor | Predicted Selectivity | Experimental Ki (nM) | Reference |

|---|---|---|---|

| 5-HT₂A | High | 140 | wikipedia.org |

| 5-HT₂C | Moderate | 640 | wikipedia.org |

| 5-HT₁A | Low | Reduced affinity compared to parent compound | nih.govresearchgate.net |

This table combines in silico predictions with available experimental data to illustrate the receptor selectivity profile.

Future Directions and Emerging Research Avenues for Nbome Mescaline

Development of Advanced In Vitro and In Vivo Preclinical Models

The initial characterization of NBOMe-mescaline and its analogues has been conducted using foundational preclinical models. In vitro studies have utilized cell lines such as SH-SY5Y and HepG2 to assess cytotoxicity and metabolic pathways, revealing that the addition of the N-2-methoxybenzyl group significantly increases in vitro cytotoxicity compared to the parent compound, mescaline. researchgate.netmdpi.com In vivo research on the broader NBOMe class has often employed rodent models, using behavioral assays like the head-twitch response (HTR) as a proxy for 5-HT2A receptor activation. nih.goveuropeanreview.org

Future research should move towards more sophisticated models to dissect the specific actions of NBOMe-mescaline.

Advanced In Vitro Systems: The development and application of human-derived models, such as brain organoids or induced pluripotent stem cell (iPSC)-derived neurons, could offer a more translationally relevant platform. These models can be used to study the effects of NBOMe-mescaline on neuronal development, synaptic plasticity, and network activity in a complex, three-dimensional human-cellular environment.

Disease-Specific Animal Models: Exploring the effects of NBOMe-mescaline in animal models of neuropsychiatric disorders could uncover potential therapeutic applications. Given the renewed interest in psychedelics for conditions like depression and PTSD, evaluating how NBOMe-mescaline modulates neural circuits implicated in these disorders is a logical next step.

Comparative In Vivo Studies: Direct, head-to-head in vivo comparisons between NBOMe-mescaline and its parent compound, mescaline, are necessary. Such studies could elucidate how the N-benzyl moiety, despite conferring lower potency in this specific case, alters the behavioral and physiological profile in whole-organism systems.

Integration of Multi-Omics Approaches in NBOMe Research

The era of systems biology offers powerful tools to understand the multifaceted impact of pharmacological compounds. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular and organismal responses to a substance. pluto.biomdpi.com While metabolomics and transcriptomics have been applied to study other NBOMe compounds and their metabolites researcher.liferesearchgate.net, a dedicated multi-omics investigation into NBOMe-mescaline is a critical future direction.

Transcriptomics: RNA sequencing of cells or tissues exposed to NBOMe-mescaline can reveal the full spectrum of gene expression changes. This could identify novel signaling pathways and cellular processes affected by the compound beyond its known receptor targets. researcher.life

Proteomics: Analyzing the proteome would provide insight into changes in protein expression, post-translational modifications, and protein-protein interactions following NBOMe-mescaline administration. This could help map the downstream signaling cascades from 5-HT2A receptor activation. pluto.bio

Metabolomics: Characterizing the metabolic fingerprint of NBOMe-mescaline exposure can identify unique biomarkers and metabolic pathways. nih.gov This is particularly important for understanding its biotransformation and potential for drug-drug interactions, building on existing research into the metabolism of mescaline and other NBOMes. researchgate.netresearchgate.net

Integrating these datasets can create a comprehensive model of NBOMe-mescaline's mechanism of action, from gene to function, and differentiate its cellular impact from more potent analogues like 25I-NBOMe. mdpi.com

Exploration of Novel Pharmacological Targets and Signaling Pathways

The primary pharmacological activity of NBOMe compounds is mediated through their interaction with serotonin (B10506) receptors, particularly as potent agonists of the 5-HT2A receptor. nih.govfrontiersin.org NBOMe-mescaline is a partial agonist at 5-HT2A and 5-HT2C receptors. wikipedia.orgiiab.me However, a deeper exploration of its pharmacology is warranted.

A key area of modern pharmacology is the concept of biased agonism , where a ligand preferentially activates a specific intracellular signaling pathway (e.g., G-protein-dependent vs. β-arrestin-dependent) at the same receptor. mq.edu.aunih.gov This phenomenon is thought to underlie the diverse effects of different 5-HT2A agonists. Interestingly, one study found that while other N-benzyl substituted phenethylamines showed significant bias towards β-arrestin 2 recruitment, NBOMe-mescaline was essentially unbiased. ugent.be

Future research should focus on:

Comprehensive Bias Profiling: A thorough investigation of NBOMe-mescaline's signaling profile at the 5-HT2A receptor is needed, assessing multiple G-protein and arrestin pathways to confirm and expand upon initial findings.

Downstream Cascade Analysis: Research should move beyond the immediate receptor-proximal events to map the full downstream signaling cascades. This includes investigating effects on gene expression, protein synthesis, and kinase activity that result from receptor activation by NBOMe-mescaline.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potency (EC50, µM)

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (µM) | 5-HT2C EC50 (µM) |

|---|---|---|---|---|

| NBOMe-mescaline | 140 wikipedia.org | 640 wikipedia.org | ~4 caymanchem.com | ~24 caymanchem.com |

| Mescaline | 5670 frontiersin.org | 13400 frontiersin.org | 4 caymanchem.com | 24 caymanchem.com |

| 25I-NBOMe | 0.044 wikipedia.org | 1.03 wikipedia.org | - | - |

| 25B-NBOMe | 0.27 nih.gov | 2.0 nih.gov | - | - |

| 25C-NBOMe | 0.44 frontiersin.org | 2.0 frontiersin.org | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Design and Development of Highly Selective Research Tools and Probes Based on NBOMe Scaffolds

The NBOMe scaffold has proven to be a fertile ground for the development of highly valuable research tools. nih.gov For instance, radiolabeled versions of potent NBOMe analogues, such as [11C]Cimbi-36 (derived from 25B-NBOMe) and [11C]25I-NBOMe, are now used as positron emission tomography (PET) tracers to map the distribution and occupancy of 5-HT2A receptors in the brain. nih.govfrontiersin.orgresearchgate.net Furthermore, derivatives like 25CN-NBOH have been developed as some of the most selective 5-HT2A receptor agonists available for in vivo research. nih.govwikipedia.org

While NBOMe-mescaline itself, with its lower potency, is not an ideal candidate for a direct probe, its unique structure can inform future design efforts. wikipedia.orgiiab.me

Structure-Activity Relationship (SAR) Studies: The lower potency of NBOMe-mescaline compared to other 25X-NBOMes is an important SAR data point. nih.gov Systematically modifying the trimethoxy substitution pattern of the phenethylamine (B48288) ring on the NBOMe scaffold could lead to new probes with novel properties.

Development of Antagonists or Allosteric Modulators: The NBOMe-mescaline structure could serve as a starting point for designing selective antagonists or allosteric modulators of the 5-HT2A receptor, which are currently less common than agonists.

Probes for Other Receptors: By understanding why NBOMe-mescaline has a lower affinity for 5-HT2A, medicinal chemists could potentially modify its structure to enhance its affinity for other, secondary targets, thereby creating novel and selective probes for different receptor systems. The goal of such medicinal chemistry efforts would be to generate molecular scaffolds that are highly specific for their intended targets. nih.gov

Q & A

Basic Research Questions

Q. What structural characteristics differentiate NBOMe-mescaline from its parent compound mescaline, and how do these modifications influence receptor binding affinity?

- Methodological Answer : Use comparative structural analysis (e.g., NMR, X-ray crystallography) to identify substituents like the N-benzylmethoxy group. Conduct in vitro receptor binding assays (e.g., 5-HT2A receptor affinity via radioligand displacement) to quantify pharmacological activity. Cross-reference findings with existing 2C-series psychedelic analogs to contextualize structure-activity relationships .

Q. What standardized protocols exist for synthesizing and characterizing NBOMe-mescaline to ensure reproducibility?

- Methodological Answer : Follow guidelines for synthetic chemistry documentation:

- Specify reagent purity, solvent grades, and reaction conditions (temperature, time, catalysts).

- Characterize products via LC-MS, GC-MS, and high-resolution mass spectrometry (HRMS) for identity confirmation.

- Report yield calculations and purification steps (e.g., column chromatography, recrystallization) in detail .

Q. How can researchers validate the purity of NBOMe-mescaline samples for pharmacological studies?

- Methodological Answer : Combine orthogonal techniques:

- Quantitative NMR (qNMR) for purity assessment.

- High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection to detect impurities.

- Elemental analysis to confirm stoichiometric composition .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions between in vitro receptor affinity data and in vivo behavioral effects of NBOMe-mescaline?

- Methodological Answer :

- Address pharmacokinetic variables : Measure metabolite profiles (e.g., plasma half-life, blood-brain barrier penetration) using LC-MS/MS.

- Control for dose-response thresholds : NBOMe-mescaline’s sub-milligram potency requires ultra-sensitive dosing protocols (e.g., microgram-scale administration in animal models).

- Use systematic review frameworks (e.g., PICO) to reconcile discrepancies between receptor binding assays and behavioral outcomes .

Q. How can computational models enhance the prediction of NBOMe-mescaline’s pharmacological profile while addressing limitations in existing in silico tools?

- Methodological Answer :

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict 5-HT2A receptor interactions.

- Validate predictions with experimental mutagenesis studies (e.g., site-directed mutagenesis of receptor binding pockets).

- Address model limitations by integrating quantum mechanics/molecular mechanics (QM/MM) for accurate electrostatic potential mapping .

Q. What ethical and regulatory challenges arise when designing human subject studies on high-potency psychedelics like NBOMe-mescaline?

- Methodological Answer :

- Risk mitigation : Implement phased dosing (microdose to threshold dose) with real-time physiological monitoring (e.g., EEG, fMRI).

- Regulatory compliance : Adhere to FDA/EMA guidelines for Schedule I substances, including DEA licensure for handling and Institutional Review Board (IRB) approval for human trials.

- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify study design .

Q. How can meta-analytical approaches resolve conflicting data on NBOMe-mescaline’s neurotoxicity across heterogeneous studies?

- Methodological Answer :

- Conduct a systematic review with PRISMA guidelines to aggregate preclinical data.

- Perform subgroup analyses to account for variables like species differences (e.g., rodent vs. primate models) and exposure duration.

- Use random-effects models to quantify heterogeneity and publication bias .

Methodological Best Practices

- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in public repositories (e.g., ChemSpider, PubChem) .

- Data Contradiction Analysis : Apply triangulation (e.g., combining behavioral, biochemical, and imaging data) to validate findings. Use falsification frameworks to test competing hypotheses .

- Interdisciplinary Collaboration : Integrate chemists, pharmacologists, and computational biologists to address multifaceted research questions (e.g., synthesis optimization, toxicity mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.